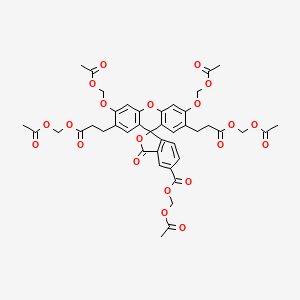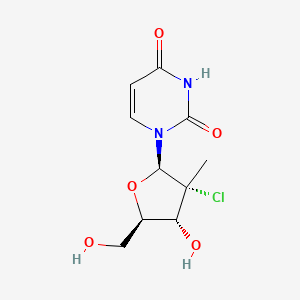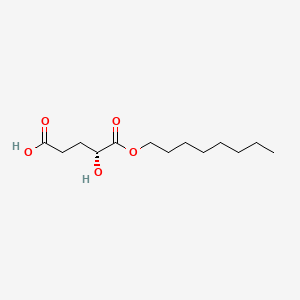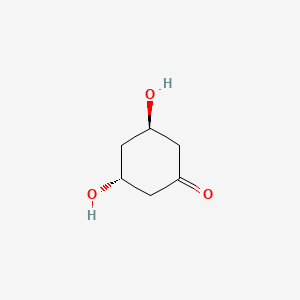
(3R,5R)-3,5-Dihydroxycyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-3,5-Dihydroxycyclohexan-1-one, also known as DHC, is a cyclic ketone that has been the subject of extensive scientific research in recent years. This compound has gained attention due to its potential applications in the fields of medicine, agriculture, and materials science. In
Wirkmechanismus
The mechanism of action of (3R,5R)-3,5-Dihydroxycyclohexan-1-one is complex and not fully understood. However, it is believed to work by inhibiting the production of certain enzymes and proteins that play a role in inflammation and cancer growth. It may also work by modulating the activity of certain receptors in the brain.
Biochemische Und Physiologische Effekte
(3R,5R)-3,5-Dihydroxycyclohexan-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and tumor growth. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, (3R,5R)-3,5-Dihydroxycyclohexan-1-one has been shown to have antimicrobial properties, making it a potential alternative to traditional antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3R,5R)-3,5-Dihydroxycyclohexan-1-one in lab experiments is its low cost and availability. It can be easily synthesized using microorganisms or chemical reactions, making it a cost-effective alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or receptors.
Zukünftige Richtungen
There are many future directions for research on (3R,5R)-3,5-Dihydroxycyclohexan-1-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an alternative to traditional pesticides in agriculture. In addition, further studies are needed to fully understand the mechanism of action of (3R,5R)-3,5-Dihydroxycyclohexan-1-one and its potential applications in materials science.
Synthesemethoden
The synthesis of (3R,5R)-3,5-Dihydroxycyclohexan-1-one can be achieved through a variety of methods, including enzymatic and chemical processes. One common method involves the use of microorganisms such as bacteria or fungi to produce the compound. This method is preferred due to its low cost and high yield. Another method involves the use of chemical reactions, such as the oxidation of cyclohexanone with potassium permanganate.
Wissenschaftliche Forschungsanwendungen
(3R,5R)-3,5-Dihydroxycyclohexan-1-one has been extensively studied for its potential applications in various fields. In medicine, (3R,5R)-3,5-Dihydroxycyclohexan-1-one has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, (3R,5R)-3,5-Dihydroxycyclohexan-1-one has been shown to have antimicrobial properties, making it a potential alternative to traditional pesticides. In materials science, (3R,5R)-3,5-Dihydroxycyclohexan-1-one has been studied for its potential use in the development of new polymers and materials.
Eigenschaften
IUPAC Name |
(3R,5R)-3,5-dihydroxycyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-4-1-5(8)3-6(9)2-4/h4-5,7-8H,1-3H2/t4-,5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRJYFFVLSDQFC-RFZPGFLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CC(=O)C[C@@H]1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-3,5-Dihydroxycyclohexan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

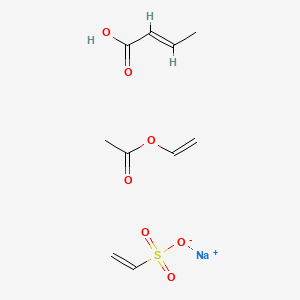
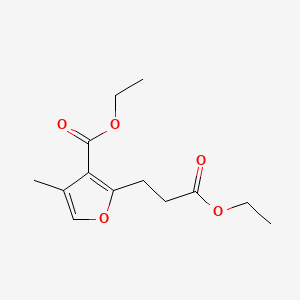
![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)
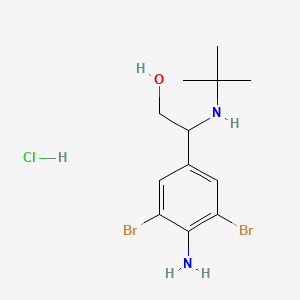
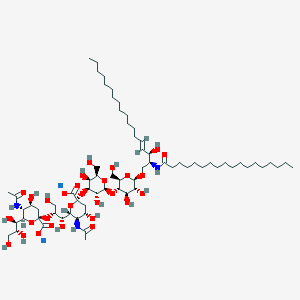
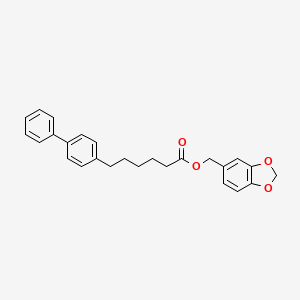
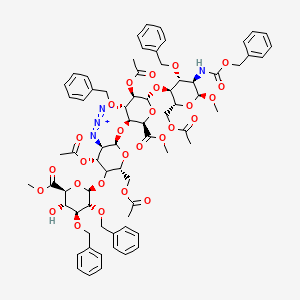
![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B570656.png)

